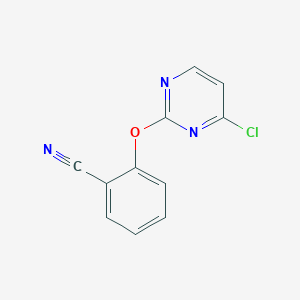

2-(2-Cyanophenoxy)-4-chloropyrimidine

Description

Properties

IUPAC Name |

2-(4-chloropyrimidin-2-yl)oxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O/c12-10-5-6-14-11(15-10)16-9-4-2-1-3-8(9)7-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWFLIZOUFAVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679468 | |

| Record name | 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-56-8 | |

| Record name | 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine: A Key Agrochemical Intermediate

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine, a critical intermediate in the manufacturing of high-value agrochemicals, most notably the broad-spectrum fungicide Azoxystrobin.[1][2][3] We delve into the underlying reaction mechanism, present a detailed and optimized laboratory-scale protocol, and discuss critical process parameters that influence reaction yield and purity. This document is intended for researchers, process chemists, and drug development professionals seeking a comprehensive understanding and practical framework for the efficient synthesis of this pivotal molecule.

Introduction: Strategic Importance of the Target Molecule

2-(2-Cyanophenoxy)-4-chloropyrimidine serves as a cornerstone building block in the multi-step synthesis of Azoxystrobin, a member of the highly successful strobilurin class of fungicides.[1] The strobilurins, derived from a natural fungal secondary metabolite, have revolutionized crop protection due to their broad-spectrum activity and unique mode of action. The synthesis of Azoxystrobin and related compounds relies on the efficient and selective construction of its core structure, where the 2-(2-cyanophenoxy)-4-chloropyrimidine moiety provides a reactive handle for subsequent coupling reactions.[3][4] A robust and scalable synthesis for this intermediate is therefore of paramount economic and industrial importance.

The synthetic route described herein focuses on the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and 2-cyanophenol. This guide will elucidate the mechanistic principles governing this transformation, providing a scientifically grounded basis for the presented experimental protocol.

The Chemistry: Mechanism and Regioselectivity

The formation of 2-(2-cyanophenoxy)-4-chloropyrimidine is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamental in the synthesis of substituted heteroaromatic systems.

The SNAr Mechanism

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence.[5] However, recent studies suggest that many SNAr reactions, particularly on electron-deficient heterocycles like pyrimidine, may proceed through a concerted mechanism.[5] For the purpose of practical understanding, the stepwise model via a Meisenheimer-like intermediate is highly instructive:

-

Nucleophilic Attack: The reaction is initiated by the deprotonation of 2-cyanophenol by a base, forming the more potent 2-cyanophenoxide nucleophile. This anion then attacks one of the electron-deficient carbon atoms of the 2,4-dichloropyrimidine ring that bears a chlorine atom.

-

Formation of the Intermediate: This attack disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms.

-

Elimination and Aromatization: The aromaticity of the ring is restored by the expulsion of a chloride leaving group, yielding the final product.

The Question of Regioselectivity

A key consideration in the reaction of 2,4-dichloropyrimidine is regioselectivity. The incoming nucleophile can theoretically attack either C2 or C4. In practice, the substitution occurs preferentially at the C4 position. This selectivity is governed by fundamental electronic principles:

-

Electronic Activation: The C4 and C6 positions (para and ortho to the N1 nitrogen, respectively) are more activated towards nucleophilic attack than the C2 position, which is situated between two electron-withdrawing nitrogen atoms.

-

Intermediate Stability: The negative charge in the Meisenheimer intermediate formed by attack at C4 can be delocalized onto both ring nitrogens through resonance. Frontier molecular orbital theory supports this, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon, making it the more electrophilic site for nucleophilic attack.[6]

The following diagram illustrates the preferential SNAr reaction pathway.

Caption: Reaction workflow for the synthesis of the target intermediate.

Optimized Experimental Protocol

This protocol is designed for laboratory-scale synthesis and prioritizes safety, efficiency, and product purity.

Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |

| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | >98% | Standard Supplier |

| 2-Cyanophenol | C₇H₅NO | 119.12 | >99% | Standard Supplier |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | >99%, fine powder | Standard Supplier |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% | Standard Supplier |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Standard Supplier |

| Brine (Saturated NaCl) | NaCl(aq) | - | Saturated | Laboratory Prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Standard Supplier |

Step-by-Step Procedure

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure the system is under a positive pressure of dry nitrogen.

-

Charging Reagents: To the flask, add 2,4-dichloropyrimidine (7.45 g, 50.0 mmol, 1.0 eq.), 2-cyanophenol (6.55 g, 55.0 mmol, 1.1 eq.), and anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask.

-

Reaction: Begin vigorous stirring and heat the reaction mixture to 80-85 °C using an oil bath. Maintain this temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting 2,4-dichloropyrimidine spot has been consumed.

-

Work-up - Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the dark mixture into a beaker containing ice-cold water (400 mL) with stirring. A precipitate should form.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Work-up - Washing: Combine the organic extracts and wash successively with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to yield 2-(2-cyanophenoxy)-4-chloropyrimidine as a light yellow or off-white solid. A typical yield is in the range of 85-93%.

Process Optimization and Critical Parameters

The success of this synthesis hinges on the careful control of several key parameters. The following table summarizes their impact and provides guidance for optimization.

| Parameter | Recommended Condition | Rationale & Optimization Insights |

| Base | K₂CO₃ (1.5 eq.) | Anhydrous potassium carbonate is effective, inexpensive, and easy to handle. Stronger bases like NaH or alkoxides can be used to accelerate the reaction but may increase the risk of side reactions, such as the unwanted disubstitution product. Cesium carbonate (Cs₂CO₃) can offer improved yields in challenging cases but at a higher cost.[7] |

| Solvent | Anhydrous DMF | A polar aprotic solvent is crucial for solvating the potassium phenoxide and stabilizing the Meisenheimer intermediate. DMF is highly effective.[1] Acetonitrile or DMSO are viable alternatives. Ensure the solvent is anhydrous, as water can compete as a nucleophile and lead to hydrolysis byproducts. |

| Temperature | 80-85 °C | This temperature provides a good balance between a reasonable reaction rate and minimizing impurity formation. Higher temperatures can accelerate the reaction but may lead to darker product and the formation of the disubstituted byproduct. Lower temperatures will result in significantly longer reaction times. |

| Stoichiometry | 1.1 eq. of 2-Cyanophenol | Using a slight excess of the 2-cyanophenol helps to drive the reaction to completion, ensuring full consumption of the more valuable 2,4-dichloropyrimidine. A large excess should be avoided as it complicates purification. |

| Moisture Control | Anhydrous conditions | The presence of water can lead to the formation of 4-chloro-2-hydroxypyrimidine, a significant impurity that is difficult to remove. Using anhydrous solvents and reagents, along with a dry nitrogen atmosphere, is critical for achieving high purity. |

Visualization of the SNAr Mechanism

The following diagram details the mechanistic steps at the C4 position of the pyrimidine ring.

Caption: Key stages of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Safety and Handling Precautions

Chemical synthesis requires a stringent adherence to safety protocols. The primary hazards in this procedure are associated with the reagents and solvents.

-

2,4-Dichloropyrimidine: Corrosive and an irritant to the skin, eyes, and respiratory tract. Harmful if swallowed. Handle only in a fume hood.

-

2-Cyanophenol: Toxic upon ingestion, inhalation, or skin contact. It is a severe irritant. All handling must be done with appropriate gloves and eye protection in a fume hood.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin and liver toxicant. It is readily absorbed through the skin. Use of nitrile gloves is insufficient; thicker, more resistant gloves (e.g., butyl rubber) are recommended for prolonged handling.

-

Potassium Carbonate: A fine powder that can be a respiratory irritant. Avoid generating dust.

Mandatory Personal Protective Equipment (PPE):

-

Splash-proof safety goggles

-

Chemical-resistant laboratory coat

-

Appropriate chemical-resistant gloves (consult a glove compatibility chart for DMF)

-

Work must be conducted within a certified chemical fume hood at all times.

References

-

Engle, K. M., & Yu, J.-Q. (2013). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 135(4), 1636–1647. Available at: [Link]

-

ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]

- Google Patents. (2013). CN103145627A - Azoxystrobin synthesis method.

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

-

ChemRxiv. (2020). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

- Google Patents. (2016). CN105906571A - Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine.

- Google Patents. (2015). CN104387329A - Method for synthesizing intermediate methyl 2-(2-(6-chloropyrimidine-4-yl-oxo)phenyl) acetate.

-

MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[4][5][8]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[4][5][8]triazine Derivatives. Retrieved from [Link]

- Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.

-

PubMed. (2003). Metabolism of methyl-(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (azoxystrobin) in rat. Retrieved from [Link]

- Google Patents. (2011). CN102276538B - Method for preparing azoxystrobin and key intermediate thereof.

Sources

- 1. CN105906571A - Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine - Google Patents [patents.google.com]

- 2. Metabolism of methyl-(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (azoxystrobin) in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102276538B - Method for preparing azoxystrobin and key intermediate thereof - Google Patents [patents.google.com]

- 4. CN103145627A - Azoxystrobin synthesis method - Google Patents [patents.google.com]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to 2-(2-Cyanophenoxy)-4-chloropyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, certain molecules distinguish themselves not as final products, but as critical, versatile intermediates that unlock pathways to complex and high-value compounds. 2-(2-Cyanophenoxy)-4-chloropyrimidine is a premier example of such a scaffold. Possessing a unique combination of reactive sites—a nucleophilically susceptible chlorine atom and an ether-linked cyanophenyl group—this heterocyclic compound serves as a pivotal building block, most notably in the synthesis of advanced agrochemicals.

This guide provides an in-depth examination of 2-(2-Cyanophenoxy)-4-chloropyrimidine, moving beyond a simple datasheet to offer practical, field-proven insights. We will dissect its chemical and physical properties, detail a robust synthetic protocol while explaining the underlying mechanistic principles, explore its primary applications in industrial and discovery chemistry, and provide essential safety and handling protocols. This document is designed to equip laboratory professionals with the knowledge to confidently and effectively utilize this important synthetic intermediate.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical is a thorough understanding of its identity and properties. 2-(2-Cyanophenoxy)-4-chloropyrimidine is identified by the CAS Number 1159826-56-8[1]. Its structure features a pyrimidine ring substituted at the 2-position with a 2-cyanophenoxy group and at the 4-position with a chlorine atom. This chlorine is the key reactive handle for subsequent synthetic transformations.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1159826-56-8 | [1] |

| Molecular Formula | C₁₁H₆ClN₃O | [1] |

| Molecular Weight | 243.64 g/mol | Calculated |

| Purity (Typical) | ≥97% | [1] |

| Appearance | White to light yellow solid | [2][3] |

| Storage | Store at -20°C for long-term stability | [4][5] |

Note: Experimental physical properties such as melting point and solubility are not widely published. Researchers should perform their own characterization or consult supplier-specific documentation.

Section 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and relies on the high reactivity of dichloropyrimidines towards nucleophiles. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chlorine-substituted carbon atoms, making them susceptible to attack.

Core Reaction:

The process involves the selective monosubstitution of 2,4-dichloropyrimidine with 2-cyanophenol.

Reaction Scheme: 2,4-Dichloropyrimidine + 2-Cyanophenol → 2-(2-Cyanophenoxy)-4-chloropyrimidine

Detailed Step-by-Step Experimental Protocol:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-cyanophenol (1.0 eq.) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).

-

Base Addition: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.

-

Expert Rationale: The base is crucial for deprotonating the hydroxyl group of 2-cyanophenol to form the more nucleophilic phenoxide anion. A non-nucleophilic base like K₂CO₃ is chosen to prevent it from competing with the phenoxide in attacking the pyrimidine ring.

-

-

Addition of Pyrimidine: Slowly add a solution of 2,4-dichloropyrimidine (1.0-1.1 eq.) in the same solvent to the reaction mixture at room temperature.

-

Expert Rationale: A slight excess of the dichloropyrimidine can be used to ensure complete consumption of the more valuable cyanophenol. The C4 position on 2,4-dichloropyrimidine is generally more reactive to nucleophilic attack than the C2 position, leading to the desired isomer as the major product.

-

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Trustworthiness Check: A self-validating protocol requires diligent monitoring. A successful reaction is observed on the TLC plate by the disappearance of the 2-cyanophenol spot and the appearance of a new, higher Rf product spot.

-

-

Workup and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product and dissolve inorganic salts. Filter the resulting solid and wash it thoroughly with water.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-(2-Cyanophenoxy)-4-chloropyrimidine.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine.

Section 3: Applications in Agrochemicals and Drug Discovery

The primary value of 2-(2-Cyanophenoxy)-4-chloropyrimidine lies in its role as a key intermediate for the synthesis of Azoxystrobin (CAS 131860-33-8), a broad-spectrum strobilurin fungicide.[4][6][7][8] Azoxystrobin is one of the world's top-selling fungicides, used to protect a wide variety of crops from fungal diseases.[9] It functions by inhibiting mitochondrial respiration in fungi at the Quinone outside (Qo) site of Complex III.[3][4]

In the synthesis of Azoxystrobin, 2-(2-Cyanophenoxy)-4-chloropyrimidine undergoes a second SNAr reaction. The remaining chlorine atom at the C4 position is displaced by another nucleophile, typically the phenoxide of methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate, to complete the Azoxystrobin molecule.[9][10]

Beyond this specific application, the pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[11] Pyrimidine-based compounds have shown a vast range of biological activities, including anticancer, antiviral, and antibacterial properties.[11][12][13] The structure of 2-(2-Cyanophenoxy)-4-chloropyrimidine makes it an attractive starting point for creating libraries of novel compounds for drug discovery screening, where the C4 chlorine can be substituted with various amines, alcohols, or thiols to explore structure-activity relationships (SAR).

Role as a Versatile Building Block

Caption: The C4-chloro position enables diversification for discovery chemistry.

Section 4: Safety, Handling, and Storage

As a chlorinated heterocyclic compound, 2-(2-Cyanophenoxy)-4-chloropyrimidine must be handled with appropriate care.[4] While a specific, comprehensive toxicology profile is not publicly available, the data for related compounds like Azoxystrobin and other chloropyrimidines suggest that it should be treated as a hazardous substance.[14][15]

Table 2: Prudent Laboratory Safety Practices

| Precaution Category | Recommended Action |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.[14][15] |

| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][14][15] |

| First Aid (In case of exposure) | Skin: Wash with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14][16] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term preservation of purity, storage at -20°C is recommended.[4][5] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[14] |

References

- Google Patents. (Date not available). CN103145627A - Azoxystrobin synthesis method.

- Google Patents. (2016, August 31). CN105906571A - Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine.

-

MDPI. (Date not available). Synthesis of 2-Cyanopyrimidines. [Link]

-

PubChem. (Date not available). methyl (Z)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yl)oxyphenyl)-3-methoxyprop-2-enoate. [Link]

-

National Institutes of Health (NIH). (Date not available). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines.... [Link]

-

ASCA GmbH. (Date not available). Azoxystrobin-(cyanophenoxy-d4). [Link]

-

ResearchGate. (2019, October 16). Synthesis of 2-Cyanopyrimidines. [Link]

-

Amazon.com. (Date not available). 2-(2-CYANOPHENOXY)-4-CHLOROPYRIMIDINE, 97% Purity, C11H6ClN3O, 1 gram. [Link]

-

University of Hertfordshire. (Date not available). Azoxystrobin (Ref: ICI 5504) - AERU. [Link]

-

PubChem, National Institutes of Health (NIH). (Date not available). Azoxystrobin. [Link]

-

Pharmaffiliates. (Date not available). (E)-2-(2-((6-(2-Cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylic acid). [Link]

-

MDPI. (Date not available). Recent Advances in Pyrimidine-Based Drugs. [Link]

-

RedEagle International. (Date not available). AXOXYSTROBIN 22.9%SC SAFETY DATA SHEET. [Link]

-

PubChem, National Institutes of Health (NIH). (Date not available). azoxystrobin TP3. [Link]

-

PubMed, National Institutes of Health (NIH). (1999, July). Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. [Link]

-

PubMed, National Institutes of Health (NIH). (2024, September 12). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors.... [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. (E)-2-(2-((6-(2-Cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-… [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. usbio.net [usbio.net]

- 6. 131860-33-8 CAS MSDS (Azoxystrobin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN105906571A - Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine - Google Patents [patents.google.com]

- 10. CN103145627A - Azoxystrobin synthesis method - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. redeagleinternational.com [redeagleinternational.com]

- 16. lgcstandards.com [lgcstandards.com]

A Comprehensive Spectroscopic and Analytical Guide to 2-(2-Cyanophenoxy)-4-chloropyrimidine

Introduction

2-(2-Cyanophenoxy)-4-chloropyrimidine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science, often serving as a crucial intermediate in the synthesis of more complex molecules.[1][2] Its structural architecture, featuring a pyrimidine core linked to a cyanophenol moiety via an ether bond, and bearing a reactive chlorine atom, imparts a unique chemical reactivity profile. This guide provides an in-depth technical overview of the spectroscopic techniques required for the unambiguous identification, characterization, and purity assessment of this compound.

The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals. This document moves beyond a mere listing of data, delving into the causality behind experimental choices and establishing a self-validating framework for the analytical protocols described.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The key structural features of 2-(2-Cyanophenoxy)-4-chloropyrimidine are the pyrimidine ring, the cyanophenyl group, the ether linkage, and the chlorine substituent. Each of these components will give rise to characteristic signals in various spectroscopic analyses.

Caption: Molecular structure of 2-(2-Cyanophenoxy)-4-chloropyrimidine.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine and phenyl rings.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrimidine H-5 | 7.0 - 7.5 | Doublet | 1H |

| Pyrimidine H-6 | 8.4 - 8.8 | Doublet | 1H |

| Phenyl H-3' | 7.2 - 7.5 | Multiplet | 1H |

| Phenyl H-4' | 7.6 - 7.9 | Multiplet | 1H |

| Phenyl H-5' | 7.3 - 7.6 | Multiplet | 1H |

| Phenyl H-6' | 7.8 - 8.1 | Multiplet | 1H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton.

| Carbon(s) | Predicted Chemical Shift (ppm) |

| Pyrimidine C-2 | 160 - 165 |

| Pyrimidine C-4 | 160 - 165 |

| Pyrimidine C-5 | 110 - 115 |

| Pyrimidine C-6 | 155 - 160 |

| Phenyl C-1' | 150 - 155 |

| Phenyl C-2' | 115 - 120 |

| Phenyl C-3' | 125 - 130 |

| Phenyl C-4' | 130 - 135 |

| Phenyl C-5' | 120 - 125 |

| Phenyl C-6' | 135 - 140 |

| Cyano C≡N | 115 - 120 |

Note: Assignments are predictive and should be confirmed with 2D NMR experiments if necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Spectral Interpretation

Key expected absorption bands for 2-(2-Cyanophenoxy)-4-chloropyrimidine.[3][4]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| C≡N stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |

| C-O-C stretch (ether) | 1250 - 1050 | Strong |

| C-Cl stretch | 800 - 600 | Medium-Strong |

The nitrile (C≡N) stretch is particularly diagnostic, appearing as a sharp, intense band in a relatively uncongested region of the spectrum.[3] For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).[5]

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that is likely to produce the protonated molecular ion.[6]

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Fragmentation Analysis

The molecular weight of 2-(2-Cyanophenoxy)-4-chloropyrimidine is approximately 245.65 g/mol . The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

Caption: Predicted mass spectrometry fragmentation pathway.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Data Acquisition: Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm).

Spectral Interpretation

The UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the aromatic pyrimidine and phenyl rings.[7] The presence of conjugation between the rings through the ether linkage will likely result in a bathochromic (red) shift of the absorption maxima compared to the individual chromophores.[7] Most simple nitriles do not show significant absorption above 200 nm, so the aromatic systems will dominate the spectrum.[8]

| Transition | Predicted λmax (nm) |

| π→π* (Phenyl) | ~250 - 270 |

| π→π* (Pyrimidine) | ~260 - 280 |

Conclusion

The comprehensive spectroscopic analysis of 2-(2-Cyanophenoxy)-4-chloropyrimidine, employing a combination of NMR, IR, Mass Spectrometry, and UV-Vis techniques, allows for its unequivocal structural confirmation and purity assessment. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this important chemical entity. The synergistic application of these analytical methods ensures the high fidelity of data required for advanced research and development applications.

References

- Physical Chemistry Laboratory Server. (2021).

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

ACS Publications. (2019). Effects of Entangled IR Radiation and Tunneling on the Conformational Interconversion of 2-Cyanophenol. The Journal of Physical Chemistry A. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyanophenol. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyrimidine, 2-chloro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Electronic UV-Vis absorption spectra of α,β-unsaturated nitriles 2a-f.... Retrieved from [Link]

-

PubMed Central. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Phenoxypyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). methyl (Z)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yl)oxyphenyl)-3-methoxyprop-2-enoate. Retrieved from [Link]

-

PubMed. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compound 2. Retrieved from [Link]

- Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (E)-2-(2-((6-(2-Cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylic acid). Retrieved from [Link]

-

Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Retrieved from [Link]

-

PubChem. (n.d.). Azoxystrobin. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Retrieved from [Link]

-

PubChem. (n.d.). Azoxystrobin acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

Sources

- 1. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azoxystrobin acid | C21H15N3O5 | CID 66685656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 8. chem.libretexts.org [chem.libretexts.org]

A Guide to the Synthesis of Strobilurin Fungicides: The Pivotal Role of 2-(2-Cyanophenoxy)-4-chloropyrimidine

This technical guide provides an in-depth exploration of the synthesis of pyrimidine-based strobilurin fungicides, with a specific focus on the strategic importance of the key intermediate, 2-(2-Cyanophenoxy)-4-chloropyrimidine. We will dissect the synthetic pathways, elucidate the underlying reaction mechanisms, and provide actionable experimental protocols for researchers and chemical development professionals. The narrative is grounded in established chemical principles and supported by patent literature and academic research to ensure technical accuracy and practical relevance.

Introduction: The Significance of Strobilurin Fungicides

Strobilurin fungicides, including the blockbuster agrochemical Azoxystrobin, represent a critical class of crop protection agents. Their broad-spectrum activity and novel mode of action—inhibition of mitochondrial respiration at the Quinone outside (Qo) site of the cytochrome bc1 complex—have made them indispensable in modern agriculture. The chemical architecture of these molecules is a testament to sophisticated organic synthesis, often converging on a central pyrimidine scaffold. The synthesis of Azoxystrobin, chemically named methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate[1], is a multi-step process where the efficient construction of key intermediates is paramount. Among these, pyrimidine derivatives serve as the backbone, and this guide will illuminate the synthesis and utility of one such critical building block.

Synthesis of the Core Intermediate: 4-Chloro-6-(2-cyanophenoxy)pyrimidine

The preparation of the title intermediate is a crucial stage that sets the foundation for the final coupling step. A common and efficient route begins with readily available precursors, 4,6-dihydroxypyrimidine and 2-chlorobenzonitrile, and proceeds through a two-step sequence involving a nucleophilic aromatic substitution followed by chlorination.

A patented method outlines this transformation effectively[2][3].

Step 1: Synthesis of 4-Hydroxy-6-(2-cyanophenoxy)pyrimidine

The initial step involves a coupling reaction between 4,6-dihydroxypyrimidine and 2-chlorobenzonitrile. This is a nucleophilic aromatic substitution where the hydroxyl group of the pyrimidine displaces the chlorine on the benzonitrile ring. The reaction is typically performed in a high-boiling aprotic solvent like N,N-dimethylformamide (DMF) under alkaline conditions, often using a palladium or copper catalyst to facilitate the coupling[2].

Step 2: Chlorination to Yield 4-Chloro-6-(2-cyanophenoxy)pyrimidine

The intermediate 4-hydroxy-6-(2-cyanophenoxy)pyrimidine is then converted to the desired 4-chloro derivative. This is a standard transformation of a hydroxyl group on a heteroaromatic ring to a chlorine atom, which acts as a good leaving group in the subsequent step. The reaction is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃)[3]. Triethylamine is often added slowly to the reaction mixture[3].

The overall synthesis workflow is depicted below.

Caption: Synthetic workflow for 4-Chloro-6-(2-cyanophenoxy)pyrimidine.

The Final Coupling: Assembly of the Azoxystrobin Skeleton

The strategic value of 4-chloro-6-(2-cyanophenoxy)pyrimidine lies in its role as an electrophilic partner in the final fragment-coupling step. The chlorine atom at the 4-position of the pyrimidine ring is activated for nucleophilic aromatic substitution (SNAr). This allows for the efficient connection to the second key fragment, methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate.

However, it is noteworthy that the industrial synthesis of Azoxystrobin is often approached from the reverse perspective, where methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate is coupled with 2-cyanophenol[4][5][6]. Both strategies converge on the same final bond formation and rely on the same fundamental chemical principles. For the purpose of this guide, we will detail the reaction as a nucleophilic attack by 2-cyanophenol on the pre-formed chloropyrimidine acrylate.

The Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nucleophile, typically the phenoxide ion of 2-cyanophenol (generated in situ with a base like potassium carbonate), attacks the electron-deficient carbon atom of the pyrimidine ring bearing the chlorine atom. This ipso-attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[7][8]. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction[7][9].

-

Elimination of the Leaving Group: Aromaticity is restored in the second, typically fast, step through the expulsion of the chloride leaving group.

The presence of electron-withdrawing groups ortho- or para- to the leaving group accelerates SNAr reactions by further stabilizing the carbanionic intermediate[7].

Caption: Generalized SNAr mechanism for Azoxystrobin synthesis.

Experimental Protocol: Catalytic Synthesis of Azoxystrobin

Recent advancements have focused on optimizing this coupling reaction using cost-effective and recoverable catalysts. A method employing trimethylamine hydrochloride demonstrates high efficiency and yield[10][11].

Materials:

| Reagent | Molar Equiv. | Purpose |

| Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate | 1.0 | Electrophile |

| 2-Cyanophenol | 1.1 | Nucleophile |

| Anhydrous Potassium Carbonate | 0.8 | Base |

| Trimethylamine Hydrochloride | 0.08 | Catalyst |

| Toluene | - | Solvent |

Procedure:

-

Charging the Reactor: To a suitable reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add toluene, methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (0.25 mol), 2-cyanophenol (0.275 mol), potassium carbonate (0.2 mol), and trimethylamine hydrochloride (0.02 mol)[11].

-

Reaction: Stir the mixture and heat to 80 °C. Maintain this temperature under a nitrogen atmosphere for approximately 8 hours, monitoring the reaction progress by a suitable method (e.g., HPLC, TLC).

-

Work-up: Upon completion, cool the reaction mixture and add water. Stir and allow the layers to separate.

-

Isolation: Separate the organic (toluene) layer. The product, Azoxystrobin, is contained within this solution.

-

Purification: The solvent can be removed under reduced pressure, and the crude product can be purified by crystallization from a suitable solvent system (e.g., methanol) to yield the final product with high purity[4].

This catalytic system offers significant advantages, including low catalyst cost, high reactivity, and a more environmentally benign process compared to older methods that may have used copper catalysts[6][10].

Structure-Activity Relationship (SAR) Insights

The intricate structure of Azoxystrobin is finely tuned for its biological activity. Pyrimidine derivatives are known to possess a wide range of biological activities, and their substitution pattern greatly influences their efficacy[12][13].

-

The Pyrimidine Core: This heterocyclic ring acts as a rigid scaffold, correctly orienting the two side chains for optimal binding to the target enzyme[14][15].

-

The (2-Cyanophenoxy) Group: The cyano group is a strong electron-withdrawing group. This feature, along with the ether linkage, is critical for the molecule's interaction with the Qo site of cytochrome bc1.

-

The Methoxyacrylate "Pharmacophore": The (E)-β-methoxyacrylate unit is the essential "warhead" of all strobilurin fungicides. It mimics the natural substrate, ubiquinol, and is responsible for blocking the electron transfer process, thereby inhibiting fungal respiration[16].

The precise arrangement of these three components, connected via ether linkages, is what confers the potent and broad-spectrum fungicidal activity to Azoxystrobin.

Conclusion

The synthesis of complex fungicides like Azoxystrobin is a multi-faceted challenge that hinges on the strategic and efficient assembly of key molecular fragments. 2-(2-Cyanophenoxy)-4-chloropyrimidine, and its synthetic precursors and analogues, are pivotal intermediates in this process. Understanding the synthesis of this building block and the mechanistic nuances of its subsequent coupling via nucleophilic aromatic substitution provides chemists with the foundational knowledge to optimize existing processes and design novel fungicidal agents. The continued development of more efficient, cost-effective, and sustainable catalytic systems for these transformations remains a key objective in agrochemical research.

References

- Structure-activity relationship of pyrimidine-based antifungals. (n.d.). ResearchGate.

- Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry.

- A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction. (2015). Journal of Chemical Research.

- Preparation method for azoxystrobin. (2017). Justia Patents.

- Guan, A., et al. (2022). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. Molecules.

- Yang, B., et al. (2023). Development of a Trimethylamine-Catalyzed Novel Synthesis of Azoxystrobin. Organic Process Research & Development.

- Preparation method of azoxystrobin intermediate. (2011).

- METHOD FOR PREPARING AZOXYSTROBIN. (2018).

- Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate.

- Azoxystrobin (Ref: ICI 5504). (n.d.). AERU, University of Hertfordshire.

- Wu, W., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry.

- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2021). Current Drug Discovery Technologies.

- Azoxystrobin synthesis method. (2013).

- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1968). Journal of the Chemical Society C: Organic.

- Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine. (2016).

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- Synthesis of 2-Cyanopyrimidines. (2019). Molbank.

- Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute.

- Preparation of azoxystrobin. (2008).

- Method for preparing azoxystrobin and key intermediate thereof. (2011).

- azoxystrobin data sheet. (n.d.). Compendium of Pesticide Common Names.

Sources

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. CN103145627A - Azoxystrobin synthesis method - Google Patents [patents.google.com]

- 3. CN105906571A - Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. WO2008043978A1 - Preparation of azoxystrobin - Google Patents [patents.google.com]

- 6. CN102276538B - Method for preparing azoxystrobin and key intermediate thereof - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. zenodo.org [zenodo.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 13. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 14. researchgate.net [researchgate.net]

- 15. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

The Pyrimidine Nucleus: A Cornerstone of Modern Agrochemicals

An In-depth Technical Guide to the Discovery, Development, and Optimization of Pyrimidine-Based Agrochemicals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The pyrimidine scaffold, a heterocyclic aromatic organic compound, is a fundamental building block in numerous biological molecules, including nucleic acids and vitamins.[1] Its inherent biological activity and synthetic tractability have made it a privileged structure in the development of a wide array of agrochemicals.[2] Pyrimidine derivatives have demonstrated remarkable efficacy and broad-spectrum activity as insecticides, herbicides, and fungicides, playing a pivotal role in modern crop protection.[3] This technical guide provides a comprehensive overview of the discovery and development of pyrimidine-based agrochemicals, intended for researchers, scientists, and professionals in the field. We will delve into the key classes of these compounds, their mechanisms of action, the synthetic strategies employed in their creation, and the critical aspects of their biological evaluation and optimization.

I. Major Classes and Mechanisms of Action of Pyrimidine-Based Agrochemicals

The versatility of the pyrimidine core has given rise to a diverse range of agrochemicals, each with a distinct mode of action. Understanding these mechanisms is paramount for the rational design of new, effective, and selective crop protection agents.

Herbicides: Disrupting Essential Plant Processes

Pyrimidine-based herbicides primarily target key enzymes in vital plant metabolic pathways, leading to growth inhibition and eventual death of susceptible weeds.[2] Two of the most significant classes are the Acetolactate Synthase (ALS) inhibitors and the Protoporphyrinogen Oxidase (PPO) inhibitors.

The pyrimidinylthiobenzoates are a prominent class of pyrimidine-based herbicides that function by inhibiting Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[5] Inhibition of ALS leads to a depletion of these essential amino acids, which in turn disrupts protein synthesis and cell division, ultimately causing plant death.[6]

Mechanism of Action: A Cascade of Metabolic Disruption

The inhibition of ALS sets off a chain of events within the plant. The lack of branched-chain amino acids is the primary mode of action, but secondary effects also contribute to the herbicidal activity. These can include the accumulation of toxic intermediates and a general disruption of the plant's metabolic homeostasis.[6]

Caption: Inhibition of Acetolactate Synthase (ALS) by pyrimidine herbicides.

Another important class of pyrimidine-based herbicides acts by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways.[7] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm.[5] In the presence of light and oxygen, this intermediate is rapidly oxidized to protoporphyrin IX, a potent photosensitizer.[5] The accumulation of protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and membrane damage, leading to cell leakage and death.[7]

Downstream Effects of PPO Inhibition

The cellular damage induced by PPO inhibitors is rapid and severe. The disruption of cell membranes leads to a loss of cellular integrity and function, resulting in the characteristic "burning" effect seen on treated plants.[7]

Caption: Mechanism of action of PPO-inhibiting pyrimidine herbicides.

Fungicides: Combating Plant Pathogens

Pyrimidine derivatives are a cornerstone of modern fungicides, with several commercially successful products.[8] Their modes of action are diverse, targeting various essential fungal processes.

Anilinopyrimidine fungicides, such as cyprodinil and pyrimethanil, are known to inhibit the biosynthesis of methionine in fungi.[9] Recent research suggests that their primary target is linked to mitochondrial function.[10] Resistance to anilinopyrimidines has been associated with mutations in genes encoding mitochondrial proteins.[3][10]

Other classes of pyrimidine fungicides target different cellular processes. For instance, some inhibit NADH oxidoreductase of complex I in the mitochondrial respiratory chain.[10] This disruption of cellular respiration deprives the fungus of the energy necessary for growth and survival.

Insecticides: Targeting the Nervous System and Growth Regulation

The development of pyrimidine-based insecticides has provided valuable tools for pest management.[11] These compounds often target the insect nervous system or interfere with growth and development. The specific modes of action can vary, but they often involve interactions with receptors or enzymes that are essential for insect survival.

II. The Discovery and Development Workflow: From Concept to Field

The journey of a pyrimidine-based agrochemical from initial discovery to commercialization is a long and rigorous process, demanding a multidisciplinary approach that integrates chemistry, biology, and toxicology.

Caption: A simplified workflow for agrochemical discovery and development.

Synthesis of Pyrimidine Derivatives: Building the Core Scaffold

The synthesis of pyrimidine derivatives is a well-established field of organic chemistry, with numerous methods available for the construction of the core ring and its subsequent functionalization.[12]

Experimental Protocol: General Synthesis of a 4-Chloro-2,6-disubstituted Pyrimidine Intermediate

This protocol outlines a common synthetic route to a key intermediate used in the synthesis of various pyrimidine-based agrochemicals.[8][13][14]

Materials:

-

6-hydroxy-2-isopropyl-4-methylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate (EtOAc)

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask (100 mL)

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add 6-hydroxy-2-isopropyl-4-methylpyrimidine (1.52 g, 10 mmol) and POCl₃ (15 mL).[8]

-

Stir the mixture at 70 °C for 2 hours.[8]

-

After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.[8]

-

Dissolve the residue in EtOAc (200 mL) and pour the solution into 200 mL of ice water.[8]

-

Neutralize the mixture to pH 7 by the slow addition of Na₂CO₃ powder.[8]

-

Separate the organic layer and wash it twice with water.[8]

-

Dry the organic layer over anhydrous MgSO₄ and concentrate it using a rotary evaporator.[8]

-

Purify the crude product by silica gel column chromatography to obtain 4-chloro-2-isopropyl-6-methylpyrimidine as a light-yellow oil.[8]

Note: This is a general procedure and may require optimization based on the specific substrates and desired product. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Biological Evaluation: Screening for Activity

Once synthesized, novel pyrimidine derivatives undergo a rigorous screening process to evaluate their biological activity. This typically involves a series of in vitro and in vivo bioassays.

Experimental Protocol: In Vitro Antifungal Activity Assay against Botrytis cinerea

This protocol describes a method to assess the fungicidal activity of pyrimidine compounds against the common plant pathogen Botrytis cinerea.[15]

Materials:

-

Test compounds (pyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Botrytis cinerea culture

-

Potato Dextrose Agar (PDA) medium

-

Sterile petri dishes

-

Micropipettes

-

Incubator

Procedure:

-

Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

While the PDA is still molten (around 45-50 °C), add the test compound to achieve the desired final concentration. Ensure thorough mixing.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

In the center of each plate, place a mycelial plug (e.g., 5 mm diameter) from an actively growing B. cinerea culture.

-

Include control plates with PDA and solvent only (without the test compound).

-

Incubate the plates at 20-25 °C in the dark.

-

Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of inhibition of mycelial growth for each compound concentration compared to the control.

Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds.[2] By systematically modifying the structure of the pyrimidine scaffold and its substituents, researchers can identify the key structural features that contribute to potency and selectivity.[2] For example, in fungicidal pyrimidines, the presence of an amino group at the 2-position, an ether substituent at the 4-position, and specific alkyl groups at the 5- and 6-positions are often essential for high activity.[2]

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of pyrimidine derivatives with their biological activity.[16][17] These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent agrochemicals.

III. Addressing the Challenge of Resistance

The widespread use of agrochemicals can lead to the development of resistance in target pests, weeds, and pathogens. Understanding the molecular basis of resistance is essential for developing sustainable resistance management strategies.

Mechanisms of Resistance to Pyrimidine-Based Agrochemicals

Resistance to pyrimidine-based agrochemicals can arise through several mechanisms, including:

-

Target-site mutations: Alterations in the target enzyme that reduce the binding affinity of the agrochemical. For example, point mutations in the ALS gene can confer resistance to ALS-inhibiting herbicides.[18][19][20][21] Similarly, mutations in mitochondrial proteins have been linked to resistance to anilinopyrimidine fungicides.[3][9]

-

Metabolic resistance: Enhanced detoxification of the agrochemical by the target organism.

-

Reduced penetration or uptake: Changes in the cell wall or membrane that limit the entry of the agrochemical.

Table 1: Examples of Amino Acid Substitutions Conferring Resistance to ALS-Inhibiting Herbicides

| Herbicide Class | Weed Species | Amino Acid Substitution | Reference |

| Sulfonylurea | Hordeum leporinum | Pro-197 to Ser | [20] |

| Imidazolinone | Beta vulgaris | Ala-113 to Thr | [18] |

| Sulfonylurea | Beta vulgaris | Pro-188 to Ser | [18] |

Strategies for Resistance Management

To mitigate the development of resistance, it is crucial to adopt integrated pest management (IPM) strategies that include:

-

Rotation of agrochemicals with different modes of action.

-

Use of agrochemical mixtures.

-

Monitoring for the emergence of resistant populations.

IV. Metabolism and Environmental Fate

The metabolic fate of pyrimidine-based agrochemicals in plants, soil, and water is a critical consideration in their development and registration.[22] Understanding how these compounds are broken down and their potential to persist in the environment is essential for assessing their environmental impact.

Plant Metabolism

Plants can metabolize pyrimidine agrochemicals through various enzymatic reactions, including oxidation, hydrolysis, and conjugation.[23] The resulting metabolites may be more or less toxic than the parent compound. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify these metabolites.[24][25][26]

Soil Metabolism

Microorganisms in the soil play a significant role in the degradation of pyrimidine agrochemicals.[22][27] The rate of degradation is influenced by factors such as soil type, temperature, moisture, and microbial activity.

V. Future Perspectives

The discovery and development of pyrimidine-based agrochemicals is an ongoing endeavor. Future research will likely focus on:

-

Discovering novel modes of action to combat resistance.

-

Developing more selective and environmentally benign compounds.

-

Utilizing computational tools such as QSAR and molecular docking to accelerate the design and optimization process.

-

Exploring the potential of pyrimidine derivatives from natural sources.

References

-

Du, T., Zhang, Y., Chen, W., Yang, Q., Wu, Z., Zhang, J., & Chen, J. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 73(38), 23742-23758. [Link]

-

Song, B. A., et al. (2016). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Pest Management Science, 72(11), 2156-2163. [Link]

-

Li, X., et al. (2025). The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. Journal of Fungi, 11(5), 489. [Link]

- Wang, J., et al. (2019). Preparation method of pyribenzoxim belonging to pyrimidinylthiobenzoate herbicide.

-

Yang, Q., et al. (2013). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 18(10), 12573-12586. [Link]

- Pico, Y., et al. (2011). Analytical methods for determination of pesticides: An Overview. Trends in Analytical Chemistry, 30(6), 818-838.

-

CropNuts Helpdesk. (2023). How to take a sample for pesticide residue analysis. [Link]

-

Bonasera, J. M., & Lioi, J. (2011). Protoporphyrin IX: the Good, the Bad, and the Ugly. Journal of Pharmacology and Experimental Therapeutics, 338(2), 393-400. [Link]

-

González-Lamothe, R., et al. (2014). Down-regulation of acetolactate synthase compromises Ol-1-mediated resistance to powdery mildew in tomato. BMC Plant Biology, 14, 14. [Link]

-

Jo, H. W., et al. (2022). Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate. Journal of Visualized Experiments, (190), e64690. [Link]

-

Leroch, M., et al. (2017). Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function. Phytopathology, 107(11), 1333-1342. [Link]

-

Wright, T. R., et al. (1998). Biochemical mechanism and molecular basis for ALS-inhibiting herbicide resistance in sugarbeet (Beta vulgaris) somatic cell selections. Weed Science, 46(1), 13-23. [Link]

-

Bauer, A., et al. (2018). Pesticide metabolite screening and identification workflow. Food Analytical Methods, 11(11), 3136-3148. [Link]

-

Kamal El-Dean, A. M., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(3), 225-244. [Link]

-

University of California Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Herbicide Symptoms. [Link]

-

An, M., et al. (2018). Mg-Protoporphyrin IX Signals Enhance Plant's Tolerance to Cold Stress. Frontiers in Plant Science, 9, 148. [Link]

-

de Oliveira, R. B., et al. (2025). QSAR and QSTR study of pyrimidine derivatives to improve their therapeutic index as antileishmanial agents. Journal of Biomolecular Structure and Dynamics, 1-12. [Link]

-

Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Molecules, 26(14), 4209. [Link]

-

Tranel, P. J., & Wright, T. R. (2002). Resistance of weeds to ALS-inhibiting herbicides: what have we learned?. Weed Science, 50(6), 700-712. [Link]

-

Kumar, A., et al. (2025). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences, 22(3), 1-13. [Link]

-

Wang, X., et al. (2017). Synthesis, Fungicidal Activity, and Structure Activity Relationship of β-Acylaminocycloalkylsulfonamides against Botrytis cinerea. Journal of Agricultural and Food Chemistry, 65(7), 1364-1372. [Link]

-

U.S. Environmental Protection Agency. (2006). ROUTINE ANALYSIS OF PESTICIDES IN SOIL/SEDIMENT SAMPLES BY GC/ECD. [Link]

-

Zhou, Q., et al. (2025). Action mechanisms of acetolactate synthase-inhibiting herbicides. Pesticide Biochemistry and Physiology, 194, 105497. [Link]

-

Nougadère, A., et al. (2022). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. Toxics, 10(4), 159. [Link]

-

Mosbach, A., et al. (2017). Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function. Frontiers in Microbiology, 8, 2369. [Link]

-

ALS Life Sciences. (n.d.). Analytical methods for Pesticide residue analysis. [Link]

-

Höfgen, R., et al. (1995). Repression of Acetolactate Synthase Activity through Antisense Inhibition (Molecular and Biochemical Analysis of Transgenic Potato (Solanum tuberosum L. cv Desiree) Plants). Plant Physiology, 109(4), 1215-1225. [Link]

-

European Food Safety Authority. (2021). Webinar: Metapath (first part) - How to complete MSS composers for pesticides metabolism studies. YouTube. [Link]

-

Gressel, J., et al. (2022). Structural basis of resistance to herbicides that target acetohydroxyacid synthase. Pest Management Science, 78(6), 2266-2276. [Link]

-

Moan, J., et al. (1995). Protoporphyrin IX accumulation in cells treated with 5-aminolevulinic acid: dependence on cell density, cell size and cell cycle. International Journal of Cancer, 61(6), 881-886. [Link]

-

Abdel-Aziz, M., et al. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research, 86(6), e70168. [Link]

-

Bassyouni, F. A., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. [Link]

-

Leroch, M., et al. (2017). Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function. Frontiers in Microbiology, 8, 2369. [Link]

-

Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Molecules, 26(14), 4209. [Link]

-

Yu, Q., et al. (2007). Molecular characterisation of resistance to ALS-inhibiting herbicides in Hordeum leporinum biotypes. Pest Management Science, 63(9), 907-915. [Link]

-

Wikipedia. (n.d.). Acetolactate synthase. [Link]

-

Grimm, B., & Porra, R. J. (2012). The Role of Membranes and Lipid-Protein Interactions in the Mg-Branch of Tetrapyrrole Biosynthesis. Frontiers in Plant Science, 3, 4. [Link]

- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 2314-2330.

-

De Miccolis Angelini, R. M., et al. (2014). Potential mode of resistance to anilinopyrimidine fungicides in Botrytis cinerea. Crop Protection, 65, 138-145. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

-

Lawrence, I., & Troeger, U. (1980). Accumulation of protoporphyrin IX and Zn protoporphyrin IX in Cyanidium caldarium. FEBS Letters, 115(1), 107-110. [Link]

-

Tranel, P. J., & Wright, T. R. (2017). Resistance of weeds to ALS-inhibiting herbicides: what have we learned?. Weed Science, 50(6), 700-712. [Link]

-

University of California Agriculture and Natural Resources. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. Herbicide Symptoms. [Link]

Sources

- 1. Frontiers | Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function [frontiersin.org]

- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 5. Repression of Acetolactate Synthase Activity through Antisense Inhibition (Molecular and Biochemical Analysis of Transgenic Potato (Solanum tuberosum L. cv Desiree) Plants) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pesticide analysis | PPTX [slideshare.net]

- 8. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrimidine synthesis [organic-chemistry.org]

- 13. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 14. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. journalwjbphs.com [journalwjbphs.com]

- 18. Biochemical mechanism and molecular basis for ALS-inhibiting herbicide resistance in sugarbeet (Beta vulgaris) somatic cell selections | Weed Science | Cambridge Core [cambridge.org]

- 19. open-source-biology.com [open-source-biology.com]

- 20. Molecular characterisation of resistance to ALS-inhibiting herbicides in Hordeum leporinum biotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Resistance of weeds to ALS-inhibiting herbicides: what have we learned? | Weed Science | Cambridge Core [cambridge.org]

- 22. How to take a sample for pesticide residue analysis - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]

- 23. jelsciences.com [jelsciences.com]

- 24. ctaa.com.tn [ctaa.com.tn]

- 25. researchgate.net [researchgate.net]

- 26. Analytical methods for Pesticide residue analysis | ALS Life Sciences | Europe [alsglobal.eu]

- 27. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]

Initial Purity Assessment of 2-(2-Cyanophenoxy)-4-chloropyrimidine: A Multi-Faceted Analytical Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug safety and efficacy. The presence of impurities, even in minute quantities, can significantly impact the quality and safety of the final drug product.[1][2] This guide provides a comprehensive, technically-grounded framework for the initial purity assessment of 2-(2-Cyanophenoxy)-4-chloropyrimidine, a key building block in the synthesis of various therapeutic agents, notably the fungicide Azoxystrobin.[3][4] Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind a multi-modal analytical strategy, ensuring a robust and reliable purity profile. We will explore the identification of potential process-related impurities, detail step-by-step protocols for core analytical techniques, and underscore the importance of a self-validating experimental design.

The Criticality of Purity: Context for 2-(2-Cyanophenoxy)-4-chloropyrimidine

2-(2-Cyanophenoxy)-4-chloropyrimidine (Molecular Formula: C₁₁H₆ClN₃O, Molecular Weight: 231.64 g/mol ) is a substituted pyrimidine derivative.[5] Such compounds are pivotal in medicinal chemistry and agrochemicals due to their versatile reactivity.[6][7][8] Its purity is paramount, as downstream reactions can be affected by contaminants, potentially leading to the formation of undesired, and possibly toxic, byproducts in the final API.[9] Regulatory bodies mandate the identification and characterization of any impurity present at levels of 0.1% or higher, making a rigorous initial assessment non-negotiable.[9]

Anticipating Impurities: A Synthesis-Forward Approach

A robust purity assessment begins with a theoretical analysis of the manufacturing process. The synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine likely involves the nucleophilic aromatic substitution reaction between a chloropyrimidine species (such as 2,4-dichloropyrimidine or 4,6-dichloropyrimidine, which can be isomerized) and 2-cyanophenol.[3][4] This understanding allows us to anticipate the most probable process-related impurities.

Caption: Logical flow of synthesis leading to the target molecule and potential impurities.

Table 1: Potential Process-Related and Degradation Impurities

| Impurity Class | Specific Example | Rationale / Source | Recommended Primary Detection Method |

| Starting Materials | 2-Cyanophenol | Incomplete reaction or improper stoichiometry. | HPLC, GC-MS |

| 2,4-Dichloropyrimidine | Incomplete reaction. | HPLC, GC-MS | |

| Isomeric Byproducts | 4-(2-Cyanophenoxy)-2-chloropyrimidine | If the reaction starts with 2,4-dichloropyrimidine, substitution can occur at the C2 or C4 position. | HPLC, LC-MS |

| Over-reaction Products | 2,4-bis(2-Cyanophenoxy)pyrimidine | Reaction of the product with another molecule of 2-cyanophenol. | HPLC, LC-MS |

| Hydrolysis Products | 2-(2-Cyanophenoxy)-4-hydroxypyrimidine | Presence of moisture during synthesis or storage can lead to the hydrolysis of the reactive chlorine atom.[10] | HPLC, LC-MS |

| Solvent-Related Impurities | e.g., N,N-Dimethylformamide (DMF) adducts | High-temperature reactions in solvents like DMF can sometimes lead to byproducts.[11] | GC-MS (for residual solvent) |

A Validated, Multi-Faceted Analytical Workflow

No single analytical technique can provide a complete purity profile. A synergistic approach, where the weaknesses of one method are covered by the strengths of another, is essential for a trustworthy assessment. The classical criteria for purity, such as melting point and elemental composition, while useful, are insufficient on their own as they may not detect isomeric impurities.[12]

Caption: Integrated workflow for the initial purity assessment of the target compound.

Core Analytical Techniques: Detailed Protocols & Rationale

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the workhorse for purity determination, separating the main compound from non-volatile impurities based on differential partitioning between a liquid mobile phase and a solid stationary phase.[13][14]